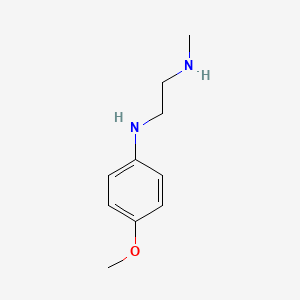
N~1~-(4-Methoxyphenyl)-N~2~-methylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine is an organic compound that features a methoxyphenyl group and a methyl group attached to an ethylenediamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine typically involves the reaction of 4-methoxybenzaldehyde with methylamine and ethylenediamine under controlled conditions. One common method involves the use of a reductive amination process where the aldehyde group of 4-methoxybenzaldehyde is first converted to an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride .
Industrial Production Methods: In an industrial setting, the production of N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification such as recrystallization or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions: N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine can undergo various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the imine intermediate yields the amine .
科学研究应用
N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylenediamine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways .
相似化合物的比较
- N1-(4-methoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Comparison: N1-(4-methoxyphenyl)-N2-methyl-1,2-Ethanediamine is unique due to its specific combination of a methoxyphenyl group and a methyl group on an ethylenediamine backbone. This structure provides distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility and its ability to participate in hydrogen bonding .
属性
CAS 编号 |
121751-72-2 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC 名称 |
N'-(4-methoxyphenyl)-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-11-7-8-12-9-3-5-10(13-2)6-4-9/h3-6,11-12H,7-8H2,1-2H3 |
InChI 键 |
SUNOXJQDAYTZTQ-UHFFFAOYSA-N |
规范 SMILES |
CNCCNC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)

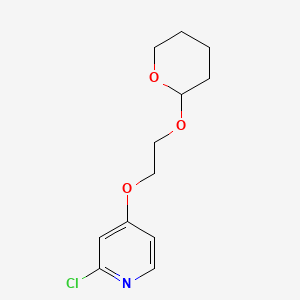
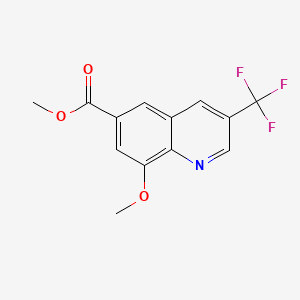
![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)
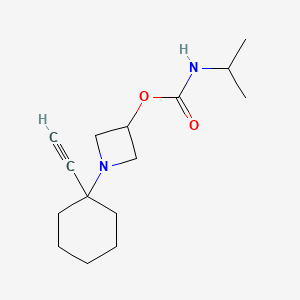
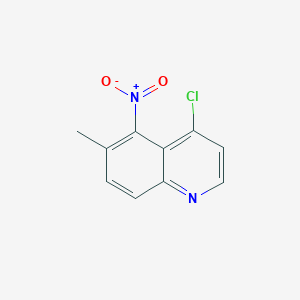
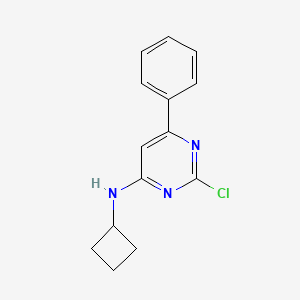
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
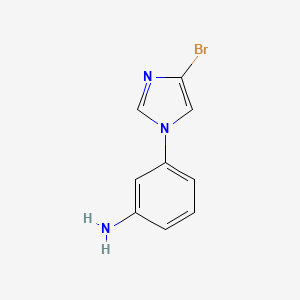
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
